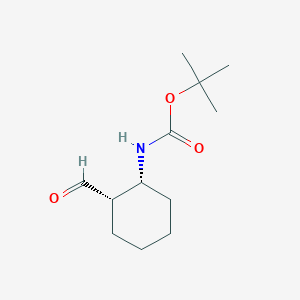

![molecular formula C10H11N3O B2976210 N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1342974-06-4](/img/structure/B2976210.png)

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues involves a multistep process . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

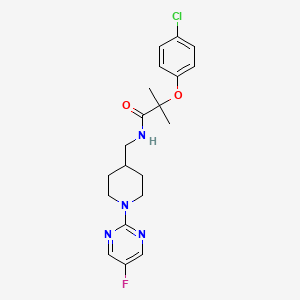

Molecular Structure Analysis

The molecular structure of “this compound” includes a fused bicyclic 5,6 heterocycle . This structure has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

作用机制

Target of Action

The primary target of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide is Mycobacterium tuberculosis QcrB . QcrB is the b subunit of the electron transport ubiquinol cytochrome C reductase . This protein plays a crucial role in the respiratory chain of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

This compound interacts with its target, QcrB, leading to inhibition of the electron transport chain . This disruption in the electron transport chain inhibits the energy production of the bacteria, leading to its death .

Biochemical Pathways

The compound affects the respiratory chain pathway in Mycobacterium tuberculosis . By inhibiting the QcrB subunit, the compound disrupts the normal function of the electron transport chain, which is essential for the survival and growth of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound has demonstrated potent activity against both replicating and non-replicating strains of the bacteria . It has also shown effectiveness against multi-drug resistant and extensively drug-resistant strains .

实验室实验的优点和局限性

One of the advantages of using N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide in laboratory experiments is its low cost and high solubility, which makes it ideal for use in a variety of scientific research applications. Additionally, its low toxicity makes it safe to use in a variety of laboratory experiments. However, there are some limitations associated with the use of this compound in laboratory experiments, such as its inability to penetrate cell membranes, which can limit its effectiveness in certain experiments.

未来方向

There are a number of future directions for research involving N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide. One potential direction is to further explore its effects on the cardiovascular system, such as its potential to reduce cholesterol levels and its potential to reduce blood pressure. Additionally, further research could be done to explore the effects of this compound on the nervous system, such as its potential to inhibit MAO, its potential to inhibit glutamate release, and its potential to inhibit dopamine reuptake. Additionally, further research could be done to explore the potential of this compound to penetrate cell membranes, as well as to explore its potential as a drug delivery system. Finally, further research could be done to explore the potential of this compound to interact with other molecules, such as proteins, in order to better understand its potential as a therapeutic agent.

合成方法

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized through a variety of methods, including the reaction of dimethylamine with ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods for synthesis include the reaction of dimethylamine with ethyl chloroformate in the presence of a base, such as potassium carbonate, or the reaction of dimethylamine with ethyl chloroformate in the presence of an acid, such as hydrochloric acid.

科学研究应用

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been used in a variety of scientific research applications, including cell culture studies, drug screening, and enzyme assays. It has also been used to study the effects of various drugs on cells, as well as to study the effects of various drugs on enzymes. It has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the cardiovascular system.

生化分析

Biochemical Properties

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has shown significant activity against various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12(2)10(14)8-7-13-6-4-3-5-9(13)11-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAVZSRYRDBAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2976133.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976147.png)

![N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2976149.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)